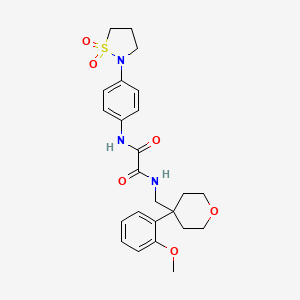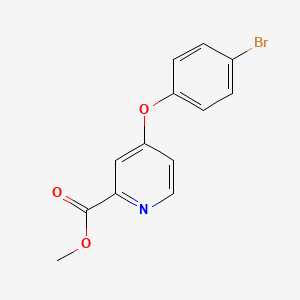
Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1536928-65-0 . It has a molecular weight of 308.13 . The IUPAC name for this compound is “methyl 4-(4-bromophenoxy)-2-pyridinecarboxylate” and its Inchi Code is 1S/C13H10BrNO3/c1-17-13(16)12-8-11(6-7-15-12)18-10-4-2-9(14)3-5-10/h2-8H,1H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate” can be represented by the Inchi Code: 1S/C13H10BrNO3/c1-17-13(16)12-8-11(6-7-15-12)18-10-4-2-9(14)3-5-10/h2-8H,1H3 . This indicates that the molecule consists of a pyridine ring attached to a bromophenyl group via an ether linkage, and a carboxylate ester group.Physical And Chemical Properties Analysis
“Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate” is a powder at room temperature . It has a melting point of 88-93 degrees Celsius .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate, focusing on six unique fields:
Pharmaceutical Development
Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate is often explored for its potential in pharmaceutical development. Its unique structure allows it to act as a precursor or intermediate in the synthesis of various therapeutic agents. Researchers investigate its role in creating novel compounds that could exhibit anti-inflammatory, antimicrobial, or anticancer properties .
Organic Synthesis
In organic chemistry, this compound is valuable for its role in synthetic pathways. It serves as a building block for more complex molecules, facilitating the creation of diverse organic compounds. Its bromophenoxy group is particularly useful in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds .
Material Science
The compound’s structural properties make it a candidate for material science applications. It can be used in the synthesis of polymers and other materials with specific electronic or optical properties. Researchers are interested in its potential to contribute to the development of advanced materials for electronics, photonics, and other high-tech industries .
Coordination Chemistry
Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate is also studied in the field of coordination chemistry. It can act as a ligand, binding to metal ions to form coordination complexes. These complexes are of interest for their catalytic properties and potential applications in industrial processes, such as catalysis and material synthesis .
Biochemical Research
In biochemical research, this compound is used to study enzyme interactions and protein-ligand binding. Its structure allows it to mimic certain biological molecules, making it a useful tool for understanding biochemical pathways and mechanisms. This can lead to insights into disease mechanisms and the development of new therapeutic strategies .
Environmental Chemistry
Environmental chemists explore the use of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate in the detection and remediation of pollutants. Its ability to interact with various environmental contaminants makes it a potential candidate for developing sensors or materials that can capture and neutralize harmful substances in the environment .
Safety and Hazards
特性
IUPAC Name |
methyl 4-(4-bromophenoxy)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c1-17-13(16)12-8-11(6-7-15-12)18-10-4-2-9(14)3-5-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJZKKXJILDETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1536928-65-0 |
Source


|
| Record name | methyl 4-(4-bromophenoxy)pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

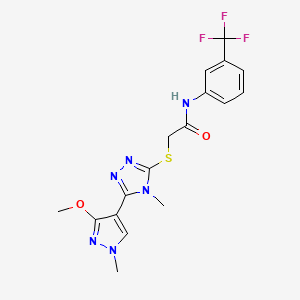


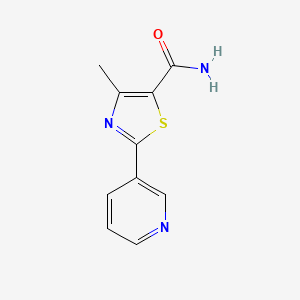
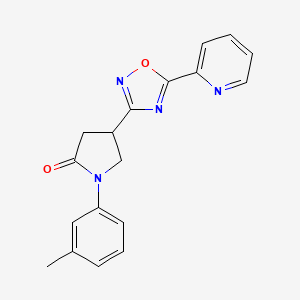

![3-amino-N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2658717.png)

![2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2658721.png)
![1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2658722.png)

![N-(2-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2658726.png)
![4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline](/img/structure/B2658727.png)
